erbium(3+);quinolin-8-olate

Description

General Context of Organolanthanide Complexes in Advanced Materials Research

Organolanthanide complexes, which feature a bond between a lanthanide metal and a carbon atom, are a specialized class of organometallic compounds. wikipedia.orgpbworks.com These complexes are notable for their unique electronic and magnetic properties, which stem from the 4f electrons of the lanthanide ions. nih.govrsc.org In the realm of advanced materials research, these compounds are investigated for a wide array of applications.

Their luminescent properties, characterized by high color purity and potentially high quantum yields, make them valuable as electroluminescent materials in technologies like organic light-emitting diodes (OLEDs). wikipedia.orgmanchester.ac.uk Furthermore, organolanthanide complexes serve as potent catalysts in various chemical reactions and are used as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) for creating thin films of lanthanide oxides. tandfonline.com Despite their potential, challenges such as sensitivity to air and water, and thermal stability, remain active areas of research. wikipedia.orgpbworks.com

Fundamental Significance of Erbium(III) Ions for Near-Infrared Emission

The erbium(III) ion (Er³⁺) is of particular importance due to its ability to emit light in the near-infrared (NIR) region, specifically around a wavelength of 1.54 micrometers (µm). manchester.ac.ukacs.org This emission corresponds to the intra-4f electronic transition from the first excited state (⁴I₁₃/₂) to the ground state (⁴I₁₅/₂) of the Er³⁺ ion. rgmcet.edu.inmdpi.com

This specific wavelength is critically important as it falls within the C-band of optical telecommunications, the primary window used for long-distance data transmission through silica-based optical fibers. rgmcet.edu.in However, the f-f transitions of the erbium ion are "forbidden" by quantum mechanics selection rules, resulting in a very low absorption cross-section. acs.org This means the ion itself is inefficient at absorbing light energy directly. To overcome this limitation, the erbium ion is often incorporated into a coordination complex where organic ligands act as sensitizers.

Rationale for 8-Quinolinolate Ligand Scaffolds in Erbium Coordination Chemistry

To overcome the poor light absorption of the Er³⁺ ion, a strategy known as sensitization or the "antenna effect" is employed. This involves using organic ligands that can efficiently absorb light and then transfer that energy to the central lanthanide ion. acs.orgresearchgate.net The 8-quinolinolate ligand, derived from 8-hydroxyquinoline (B1678124), is an excellent candidate for this purpose.

The 8-quinolinolate ligand possesses several key features:

Strong Absorption: Its aromatic structure allows for strong absorption of ultraviolet light.

Efficient Energy Transfer: After absorbing light, the ligand can efficiently transfer the excitation energy to the erbium(III) ion, populating its emissive ⁴I₁₃/₂ level. researchgate.net

Stable Complex Formation: As a bidentate chelating agent, it forms a stable coordination complex with the erbium ion, protecting it from non-radiative de-excitation pathways that would otherwise quench the desired NIR emission. nih.govresearchgate.net

The resulting complex, erbium(3+);quinolin-8-olate (ErQ₃), effectively couples the high absorption of the organic ligand with the characteristic sharp NIR emission of the erbium ion, making it a highly functional material for light-emitting applications. manchester.ac.uk

Data and Properties

The properties of erbium(III) quinolinolate and related complexes are central to understanding their application potential.

Table 1: General Properties of Tris(8-hydroxyquinolinato)erbium(III)

| Property | Value |

|---|---|

| Chemical Formula | C₂₇H₁₈ErN₃O₃ |

| CAS Number | 23606-16-8 |

| Molecular Weight | 599.71 g/mol |

| Appearance | Solid |

| Melting Point | >300 °C |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Table 2: Photophysical Properties of Erbium(III) Complexes

| Complex Type | Emission Wavelength | Application Note |

|---|---|---|

| Erbium(III) Quinolinolate (ErQ₃) | ~1.54 µm | Key material for OLEDs in the telecom window. manchester.ac.uk |

| Erbium(III) in oxyfluoride glasses | ~1.53 µm | Studied for optical amplifiers and lasers. rgmcet.edu.in |

| Erbium(III) with tetrapyrrole ligands | ~1538 nm | Exhibits 4f-luminescence via intramolecular energy transfer. researchgate.net |

This table presents a comparative overview of erbium complexes and their characteristic near-infrared emission.

Structure

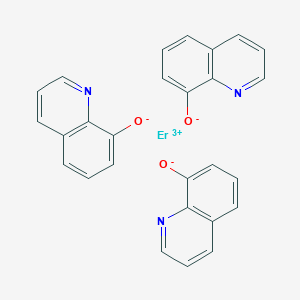

2D Structure

Properties

IUPAC Name |

erbium(3+);quinolin-8-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C9H7NO.Er/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZSOZOPQZEKNW-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Er+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18ErN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Ligand Architectures

Precision Synthesis of Erbium(III) Quinolinolate Complexes

The precise construction of erbium(III) quinolinolate complexes is fundamental to controlling their structure and, consequently, their luminescent properties. This involves meticulous control over reaction conditions and purification strategies.

Controlled Reaction Pathways and Stoichiometric Considerations

The synthesis of erbium(III) quinolinolate, often denoted as ErQ₃, typically involves the reaction of an erbium(III) salt, such as erbium nitrate (B79036) (Er(NO₃)₃·6H₂O), with 8-hydroxyquinoline (B1678124) (HQ) in a suitable solvent. lew.ro The stoichiometry of the reactants is a critical parameter. A 1:3 molar ratio of erbium(III) to 8-hydroxyquinoline is generally employed to favor the formation of the tris-chelate complex, [Er(Q)₃].

However, the coordination chemistry of lanthanide ions is complex, and the final structure may not always be a simple mononuclear complex. For instance, a trinuclear structure (Er₃Q₉) has been reported, which provides the erbium centers with an octa-coordination environment by the organic ligand. researchgate.net This arrangement can be beneficial as it helps to shield the lanthanide ion from solvent molecules that can quench its luminescence. researchgate.net

The choice of the erbium precursor can also influence the reaction pathway. While nitrates are common, other salts can be used, and their counter-ions may play a role in the final product formation. The reaction is typically carried out under conditions that facilitate the deprotonation of the 8-hydroxyquinoline ligand, allowing it to coordinate to the erbium(III) ion.

Influence of Reaction Medium and Deprotonation Strategies

The reaction medium plays a multifaceted role in the synthesis of erbium(III) quinolinolate complexes. The choice of solvent can affect the solubility of the reactants, the reaction rate, and the morphology of the resulting complex. nih.govrsc.org Solvents such as dimethyl sulfoxide (B87167) (DMSO) and various alcohols are often employed. nih.govresearchgate.net For instance, DMSO has been shown to be a suitable solvent for obtaining near-infrared luminescence from unsubstituted Er(III) quinolinates in solution. psu.edu

Deprotonation of the hydroxyl group of 8-hydroxyquinoline is a prerequisite for chelation with the erbium(III) ion. This can be achieved in several ways. One common method is the addition of a base, such as ammonia (B1221849) or an organic amine, to the reaction mixture. This deprotonates the ligand, making the oxygen atom available for coordination.

Alternatively, the synthesis can be performed under conditions where the erbium salt itself can promote the deprotonation. The acidity of the hydrated erbium ion in solution can be sufficient to facilitate the release of the proton from the 8-hydroxyquinoline ligand. Computational studies have shown that the deprotonated form of 8-hydroxyquinoline exhibits enhanced emission, which is a desirable characteristic for the ligand in a luminescent complex. researchgate.net

Strategies for Obtaining Anhydrous and Pure Complex Phases

The presence of water or solvent molecules in the coordination sphere of the erbium(III) ion is detrimental to its luminescent properties, as the high-energy vibrations of O-H bonds can lead to non-radiative de-excitation. rsc.org Therefore, obtaining anhydrous and pure complex phases is a critical objective.

One strategy to prevent the coordination of solvent molecules is to use bulky ligands or to form polynuclear complexes where the metal ions are shielded. researchgate.net Another approach involves the use of N,N-donor molecules that can act as Lewis bases and form adducts, effectively occupying coordination sites that might otherwise be filled by solvent molecules. researchgate.net

Purification of the synthesized complex is essential to remove any unreacted starting materials or by-products. Techniques such as recrystallization and solvent extraction are commonly employed. researchgate.net For instance, a solvent extraction process using an organophosphorus extractant has been developed to purify erbium from other rare earth elements, highlighting the importance of purification in obtaining high-purity erbium compounds. researchgate.net The purity of the final product is often confirmed by techniques such as elemental analysis, X-ray diffraction, and various spectroscopic methods.

Ligand Design and Derivatization for Tailored Properties

The 8-quinolinolate ligand serves as an "antenna" in the complex, absorbing light and transferring the energy to the central erbium(III) ion, which then emits in the near-infrared region. lew.ro By modifying the structure of the 8-quinolinolate ligand, it is possible to tune the photophysical properties of the resulting erbium complex.

Incorporation of Halogenated 8-Quinolinolate Ligands

A successful strategy for enhancing the luminescence of erbium(III) quinolinolate complexes is the incorporation of halogen atoms into the quinoline (B57606) ring. psu.edu Substituting hydrogen atoms with halogens such as chlorine or bromine at the 5- and 7-positions of the quinoline moiety has been shown to increase the near-infrared photoluminescence intensity of the erbium ion. psu.edu

This enhancement is attributed to several factors. The "heavy atom effect" introduced by the halogens can promote intersystem crossing from the singlet excited state to the triplet state of the ligand, which is crucial for efficient energy transfer to the erbium ion. psu.edu Furthermore, halogenation can modify the electronic properties of the ligand, potentially leading to better energy level matching between the ligand's triplet state and the accepting energy levels of the Er(III) ion. psu.edu For example, the synthesis of [ErCl(ClQ)₂(ClQH)₂] using 5,7-dichloro-8-hydroxyquinoline (ClQH) has been reported. researchgate.net

| Ligand | Effect of Halogenation | Reference |

| 5,7-dichloro-8-hydroxyquinoline | Increases NIR photoluminescence intensity. | psu.edu |

| 5,7-dibromo-8-hydroxyquinoline | Increases NIR photoluminescence intensity by 30%. | psu.edu |

Effects of Steric and Electronic Modifiers on Ligand Conformation

Electronic modifications, such as the introduction of electron-donating or electron-withdrawing groups, can alter the energy levels of the ligand and the strength of the Er-ligand bond. researchgate.net For example, the introduction of electron-withdrawing groups on the quinolinolate ligand has been shown to impact the structure and photophysical properties of iridium complexes, a principle that can be extended to lanthanide complexes. researchgate.net

Density functional theory (DFT) calculations have been used to study the effects of ligand orientation on the stability of related metal-thiolate complexes containing an 8-quinolinolate ligand. nih.govuniversiteitleiden.nl These studies reveal that the positioning of atoms within the ligand relative to other components of the complex can affect stability through electrostatic interactions. nih.govuniversiteitleiden.nl While these studies were not on erbium complexes specifically, the principles of steric and electronic effects on ligand conformation are broadly applicable.

| Modification Type | Potential Effect on Complex |

| Introduction of bulky groups | Can shield the Er(III) ion from solvent quenching and influence complex geometry. |

| Introduction of electron-donating groups | May increase the electron density on the coordinating atoms, potentially strengthening the Er-ligand bond. |

| Introduction of electron-withdrawing groups | Can lower the ligand's energy levels, which may improve energy transfer to the Er(III) ion. |

Development of Polydentate and Bridging Ligand Systems

The quest for more stable and luminescent erbium(III) complexes has driven the evolution from simple monodentate ligands to more complex polydentate and bridging systems based on the quinolin-8-olate scaffold. These advanced ligand designs aim to saturate the coordination sphere of the Er(III) ion, protecting it from non-radiative deactivation pathways and enabling the formation of novel supramolecular structures.

Polydentate ligands are organic molecules equipped with multiple donor atoms capable of binding to a single metal ion, forming a chelate complex. This chelation effect significantly increases the thermodynamic stability of the resulting complex compared to those formed with individual monodentate ligands. In the context of erbium(3+);quinolin-8-olate, researchers have functionalized the 8-hydroxyquinoline backbone to incorporate additional coordinating groups, thereby increasing the denticity of the ligand.

A notable example is the development of a tripodal polydentate ligand, 5-[[3-[(8-hydroxy-5-quinolyl)methoxy]-2-[(8-hydroxy-5-quinolyl)methoxymethyl]-2-methyl propoxy]methyl]quinolin-8-ol (TMOM5OX). researchgate.net This ligand is designed to encapsulate lanthanide ions, including Er(III). The synthesis and coordination behavior of TMOM5OX with Er(III) have been investigated, revealing the formation of stable complexes in solution. Potentiometric studies have been crucial in determining the stability of these complexes. researchgate.net

The formation of protonated complexes of the type [Er(H₄L)]⁴⁺ occurs at a pH below 3.8. researchgate.net As the pH increases, these complexes undergo deprotonation. The stability of the neutral complexes formed has been quantified, and these values indicate that TMOM5OX is an effective chelator for erbium(III). researchgate.net

| Complex Species | Formation Constant (logβ) | pLn (-log[Er³⁺]) at pH 7.4 |

|---|---|---|

| ErL | 35.76 | 27.1 |

| ErL₂ | 37.62 |

Bridging ligands, in contrast, are designed to connect two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. nih.gov The 8-quinolinolate ligand itself, typically a bidentate chelator, can also function as a bridging ligand. This is often achieved through the oxygen atom of the hydroxyl group, which can coordinate to a second metal center.

Research into lanthanide quinolinolate complexes has revealed the formation of trinuclear structures with the general formula Ln₃Q₉ (where Ln is a lanthanide and Q is 8-quinolinolate). researchgate.net While detailed studies have focused on yttrium and ytterbium, the existence of analogous erbium complexes such as Er₃Q₉ has been noted. researchgate.net In these trinuclear structures, the 8-quinolinolate ligands bridge the lanthanide ions. The central metal ion in these arrangements is often coordinated differently than the terminal ions, suggesting that the bridging ligand creates a distinct coordination environment. researchgate.net The 8-quinolinolato oxygen atom can act as a bridge between two metal atoms, a common feature in polynuclear complexes. researchgate.net

The synthesis of these complex structures often involves the reaction of a suitable lanthanide precursor with 8-hydroxyquinoline in an appropriate solvent. For example, trinuclear complexes have been synthesized by reacting organometallic lanthanide precursors with 8-hydroxyquinoline in a DME (1,2-dimethoxyethane) solution. researchgate.net

| Complex | Structural Feature | Significance |

|---|---|---|

| Ln₃Q₉ (e.g., Er₃Q₉) | Trinuclear molecular structure | Demonstrates the bridging capability of the 8-quinolinolate ligand. |

| Ln₃Q₉ | Bridging via 8-quinolinolato oxygen atoms | Connects multiple erbium centers into a single molecular entity. researchgate.net |

| Heterobimetallic Er-Al complexes | Bridging phenolic oxygen atoms | The number of bridging atoms can vary with the size of the lanthanide ion. mdpi.com |

Furthermore, heterobimetallic complexes involving erbium and another metal, such as aluminum, have been synthesized using derivatives of 8-hydroxyquinoline. In these systems, phenolic oxygen atoms from the quinolinolate-type ligand can bridge the two different metal centers. mdpi.com It has been observed that for the smaller erbium ion, the number of bridging oxygen atoms may differ compared to larger lanthanide ions, highlighting the influence of ionic radius on the structure of these polynuclear complexes. mdpi.com

Structural Elucidation and Coordination Environment Analysis

Elucidation of Coordination Geometries and Oligomeric Forms

Mononuclear Coordination Environments and Saturation

The isolation of simple, anhydrous mononuclear tris(8-quinolinolate)erbium(III), or ErQ₃, has proven challenging due to the propensity of such species to oligomerize. researchgate.net Lanthanide ions like erbium(III) typically favor high coordination numbers (often 8 or 9), which are not fully satisfied by only three bidentate quinolin-8-olate ligands. This coordinative unsaturation is a primary driving force for the formation of more stable polynuclear complexes where bridging oxygen atoms from the quinolinolate ligands help the metal centers achieve a higher coordination number. nih.govunica.itfigshare.com

However, mononuclear erbium(III) complexes can be stabilized and isolated through several strategies. One common approach involves the use of ancillary ligands, such as solvent molecules or other neutral donors, that complete the coordination sphere of the metal ion. For instance, mononuclear erbium(III) complexes with substituted salicylaldehydes have been synthesized with the general formula [Er(ligand)₃(MeOH)(H₂O)], where the inclusion of methanol (B129727) and water molecules satisfies the metal's coordination requirements. nih.gov

Another effective strategy is the modification of the quinolin-8-olate ligand itself. The introduction of bulky or hydrogen-bond-donating substituents can sterically hinder oligomerization or provide additional intramolecular stabilization. For example, the first monomeric anhydrous tris(8-quinolinolate) complex of scandium, a related rare earth metal, was successfully synthesized using a 2-amino-8-quinolinolate ligand. rsc.org In this case, intramolecular hydrogen bonds between the amino groups and the quinolinolate oxygen atoms were found to be responsible for stabilizing the unique monomeric structure. rsc.org These examples underscore that achieving a saturated mononuclear coordination environment for erbium(3+);quinolin-8-olate is feasible, typically requiring strategic ligand design or the incorporation of additional coordinating species.

Characterization of Dinuclear and Trinuclear Complex Architectures (e.g., Er₃Q₉)

Polynuclear complexes are a hallmark of erbium(III) quinolinolate chemistry, with dinuclear and trinuclear species being structurally characterized. While dinuclear complexes are known, such as the scandium analog Sc₂Q₆ which features two distinct scandium centers, the trinuclear architecture is particularly prominent for erbium. rsc.org An example of a dinuclear erbium(III) complex is the sandwich-type tungstophosphate [{Er(H₂O)(CH₃COO)(P₂W₁₇O₆₁)}₂]¹⁶⁻, where two Er(III) ions are bridged by acetate (B1210297) groups. nih.gov

The most well-documented complex is the anhydrous trinuclear species, Er₃Q₉. nih.govunica.it Structural studies reveal that this complex possesses a V-shaped or nearly linear arrangement of the three erbium ions. researchgate.netunica.it In this architecture, the erbium centers are linked by bridging oxygen atoms from the quinolinolate ligands. This arrangement allows the erbium ions to achieve a stable, saturated octa-coordination sphere, which prevents solvent or water molecules from entering the primary coordination shell. nih.govunica.itfigshare.com

The Er₃Q₉ complex contains two crystallographically distinct types of erbium centers: a central ion and two peripheral ions. unica.it The central erbium atom is typically coordinated differently than the two terminal erbium atoms, leading to variations in the local electric field around each metal ion. unica.it The bridging between the metal centers is facilitated by the oxygen atoms of the quinolinolate ligands, resulting in relatively short Er-Er distances. The structural integrity of this trinuclear core is crucial for its chemical and photophysical properties. nih.govunica.it

Table 1: Selected Structural Data for the Trinuclear Er₃Q₉ Complex

| Parameter | Description | Value | Reference |

| Formula | Molecular Formula | C₂₇H₁₈Er₃N₃O₉ | nih.govamericanelements.com |

| Coordination | Er(III) Coordination Number | 8 | nih.govunica.itfigshare.com |

| Geometry | Arrangement of Er(III) ions | V-shaped / Trinuclear | researchgate.netunica.it |

| Er-Er Distance | Distance between adjacent Erbium ions | ~3.488 - 3.495 Å | researchgate.net |

| Coordination Sphere | Nature of coordinating atoms | Octa-coordination by oxygen and nitrogen atoms from the quinolinolate ligands. | nih.gov |

Analysis of Intermolecular Interactions: π-π Stacking and Supramolecular Assembly

The solid-state structure of this compound complexes is not solely defined by intramolecular coordination bonds but is also significantly influenced by weaker intermolecular interactions. The planar, aromatic nature of the quinolin-8-olate ligand is conducive to the formation of π-π stacking interactions, which play a crucial role in the self-assembly of the complexes into higher-order supramolecular structures. nih.govnih.gov

These non-covalent interactions occur between the electron-rich aromatic rings of the quinolinolate ligands on adjacent molecules or polynuclear units. nih.gov The geometry of this stacking can vary, but it generally provides additional stability to the crystal lattice. nih.gov In a one-dimensional erbium(III) complex featuring a different carboxylate ligand, π-π stacking interactions, in conjunction with hydrogen bonds and van der Waals forces, were shown to be instrumental in assembling the 1-D chains into a three-dimensional supramolecular framework. lew.ro

The self-assembly process, guided by these weak yet ubiquitous interactions, is fundamental to crystal engineering. nih.govnih.gov For quinolone-based structures, intermolecular hydrogen bonds and π-π stacking are recognized as the governing forces behind their self-organization. nih.gov In the context of Er₃Q₉ and related complexes, the packing in the solid state is therefore a result of a delicate balance between the shape of the trinuclear units and the cumulative effect of these intermolecular forces, leading to well-ordered crystalline materials. researchgate.net This supramolecular assembly is not merely a structural curiosity but can influence the material's bulk properties, including its solubility and photophysical behavior. nih.gov

Electronic Structure and Theoretical Computational Investigations

Quantum Chemical Approaches to Erbium(III) Quinolinolate Electronic States

The theoretical investigation of erbium(III) quinolinolate, often abbreviated as ErQ₃, is challenging due to the presence of the heavy erbium ion, which has never been parameterized in standard semiempirical Hamiltonians. researchgate.net Nevertheless, computational chemistry provides indispensable tools for understanding its electronic properties and predicting its behavior, which is crucial for designing more efficient NIR-emitting materials. dokumen.pub

Semiempirical Procedures for Electronic Property Prediction

Semiempirical methods, while approximate, offer a computationally efficient way to study the electronic properties of large systems like erbium quinolinolate complexes. researchgate.net One such approach is the extended Hückel method, which has been used to perform calculations on these complexes. core.ac.uk These methods have been employed to understand the fundamental electronic characteristics, such as the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). core.ac.uk For the quinolinolate ligand, these calculations show that the HOMO is primarily located on the phenoxidic ring, while the LUMO is centered on the pyridinic ring. core.ac.uk

Despite their utility, it is crucial to acknowledge the limitations of semiempirical methods, particularly the lack of parameterization for lanthanide ions like erbium. researchgate.net This necessitates careful interpretation of the results and often requires correlation with experimental data or higher-level computational methods.

Density Functional Theory (DFT) Calculations for Ground State Geometry

Density Functional Theory (DFT) has become a workhorse in computational chemistry for determining the ground state geometries of molecules with a good balance of accuracy and computational cost. researchgate.net For metal quinolinolate complexes, DFT calculations, often using hybrid functionals like B3LYP, are essential for predicting structural parameters such as bond lengths and angles. researchgate.net

Achieving an accurate description of the molecular geometry for the ground state of such complexes requires the use of flexible basis sets that include diffuse and polarized orbitals, for instance, the 6-31+G* basis set, in conjunction with methods that account for electron correlation like DFT-B3LYP. researchgate.net While specific DFT studies focusing solely on the ground state geometry of the monomeric ErQ₃ are complicated by the compound's tendency to form various multinuclear species, the principles derived from studies on analogous metal quinolinolates (like AlQ₃ and GaQ₃) are highly informative. researchgate.netcore.ac.ukresearchgate.net These studies reveal that the geometry around the central metal ion is a critical factor influencing the electronic and photophysical properties of the complex.

Ab Initio Calculations for Excited States and Interaction Mechanisms

For a more rigorous understanding of the excited states and the intricate interactions within erbium(III) quinolinolate, ab initio methods are employed. researchgate.net These first-principles calculations are computationally intensive but provide a more accurate picture of the electronic transitions and energy transfer mechanisms that are fundamental to the compound's NIR luminescence. researchgate.net

Methods like Time-Dependent Density Functional Theory (TD-DFT) and Configuration Interaction Singles (CIS) are used to simulate the excited states. researchgate.netresearchgate.net TD-DFT, in particular, has been shown to provide a good agreement between simulated and experimental absorption and emission spectra for related metal quinolinolate complexes. researchgate.net These calculations are crucial for understanding the sensitization process, where the organic quinolinolate ligand absorbs light and efficiently transfers the energy to the central erbium ion, leading to its characteristic NIR emission. researchgate.net The interaction mechanisms, including the Förster transfer responsible for non-radiative decay, can also be evaluated from first-principles calculations. researchgate.net

Modeling of Metal-Ligand and Intraligand Electronic Structures

The photophysical properties of erbium(III) quinolinolate are dictated by the electronic structures of the ligand and the metal ion, and the interaction between them. Modeling these structures provides insight into the energy levels and transitions that govern the compound's luminescent behavior.

Investigation of Lowest Singlet (S₁) and Triplet (T₁) States

The process of NIR emission in ErQ₃ begins with the absorption of light by the quinolinolate ligand, promoting it to an excited singlet state (S₁). unica.it Following this, the system typically undergoes intersystem crossing (ISC) to a lower-lying triplet state (T₁). researchgate.netunica.it The energy from this ligand-centered triplet state is then transferred to the erbium ion, exciting it to the ⁴I₁₃/₂ level. researchgate.net The subsequent relaxation of the erbium ion to its ⁴I₁₅/₂ ground state results in the characteristic emission at approximately 1.54 µm. researchgate.net

The relative energies of the S₁ and T₁ states of the ligand are critical for efficient energy transfer. Computational methods can predict these energy levels. For instance, in related metal quinolates, the first excited singlet state (S₁) has been calculated using methods like CIS, while the triplet state energies are also accessible through various computational techniques. researchgate.netresearchgate.net The energy of the T₁ state must be appropriately matched with the erbium ion's acceptor levels to ensure efficient sensitization.

Table 1: Calculated Electronic State Properties of a Representative Metal Quinolinolate (mer-Gaq₃)

| Property | Method | Value |

| Maximum Absorption Wavelength (λ_abs) | TD-B3LYP/3-21G | 426 nm |

| Maximum Emission Wavelength (λ_em) | TD-B3LYP/3-21G | 531 nm |

| Stokes Shift | TD-B3LYP/3-21G | 105 nm |

| HOMO Energy | B3LYP/6-31G | -5.8 eV |

| LUMO Energy | B3LYP/6-31G | -1.9 eV |

| HOMO-LUMO Gap | B3LYP/6-31G | 3.9 eV |

Data derived from studies on analogous Gallium(III) quinolinolate, which serves as a model for understanding the general electronic behavior of metal quinolinolates. researchgate.net

Analysis of Ligand Field Effects on Erbium(III) Electronic Transitions

The local chemical environment created by the quinolinolate ligands around the erbium(III) ion generates a "ligand field." This field perturbs the energies of the erbium ion's 4f orbitals, which are otherwise degenerate in the free ion. These ligand field effects influence the probabilities and energies of the intra-4f electronic transitions of the Er³⁺ ion. chemrxiv.org

The interaction between the central metal atom and the ligands in ErQ₃ is considered to be reduced compared to analogous complexes with smaller ions like Al³⁺, due to the larger ionic radius and lower electronegativity of erbium. researchgate.net This results in an increased electronic charge around the ligands. researchgate.net The specific coordination geometry of the ligands around the erbium ion, which can be influenced by synthetic conditions, plays a significant role in determining the strength and symmetry of the ligand field. researchgate.netcore.ac.uk This, in turn, affects the luminescent properties of the complex, as the ligand field can influence the rates of both radiative and non-radiative decay pathways. chemrxiv.org The analysis of these effects is crucial for optimizing the quantum yield of the desired NIR emission. researchgate.net

Photophysical Mechanisms and Luminescence Dynamics

Fundamental Mechanisms of Sensitized Erbium(III) Luminescence

The sensitization of Er³⁺ luminescence, often referred to as the "antenna effect," is a cornerstone of its photophysical behavior. This process circumvents the ion's inherently weak absorption by utilizing the broad and intense absorption bands of the coordinated organic ligand. researchgate.net The quinolin-8-olate ligand acts as an efficient light-harvesting antenna, absorbing energy and transferring it to the central erbium ion.

The journey of energy from the ligand to the metal ion involves several critical steps. Upon absorption of near-ultraviolet light (around 400 nm), the quinolin-8-olate ligand is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). scispace.com From here, the energy must be efficiently transferred to the emissive level of the Er³⁺ ion. This process involves the ligand's triplet state as a crucial intermediary.

Following excitation to the S₁ state, the ligand undergoes a rapid process known as intersystem crossing (ISC), transitioning to an intermediate triplet state (T₁). scispace.com Time-resolved optical spectroscopy studies on Er(III)-quinolinolate complexes have revealed that this ISC process occurs on an ultrafast timescale of approximately 10 picoseconds. scispace.comacs.orgcnr.it This high efficiency is partly attributed to the "heavy-atom effect," where the proximity of the heavy erbium ion enhances the spin-orbit coupling. This enhancement facilitates the formally spin-forbidden singlet-to-triplet state transition within the ligand. scispace.com

Once the ligand is in its T₁ triplet state, the energy is transferred to the Er³⁺ ion via Resonance Energy Transfer (RET). scispace.com This transfer can occur through two primary mechanisms: Förster and Dexter.

Dexter Energy Transfer is a short-range mechanism, typically occurring at distances less than 10 Ångstroms, that involves a bilateral exchange of electrons between the donor (the ligand's triplet state) and the acceptor (the erbium ion). libretexts.org It requires the overlap of the molecular orbitals of the donor and acceptor. libretexts.org

Förster Resonance Energy Transfer (FRET) is a long-range, non-radiative process governed by dipole-dipole coupling between the donor and acceptor. nih.gov The rate of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor (R⁻⁶) and is highly dependent on the spectral overlap between the emission spectrum of the donor (ligand phosphorescence) and the absorption spectrum of the acceptor (Er³⁺ f-f transitions). nih.govyoutube.com

In Er(III)-quinolinolate complexes, the transfer from the ligand's triplet state to the erbium ion occurs via RET with a timescale of about 100 picoseconds. scispace.comacs.org The combination of highly efficient ISC and RET leads to a lanthanide-ion sensitization with nearly unity efficiency. scispace.com

| Process | Characteristic Timescale | Mechanism |

|---|---|---|

| Intraligand Intersystem Crossing (ISC) | ~10 ps | Transition from the ligand's excited singlet state (S₁) to triplet state (T₁), enhanced by the heavy-atom effect of Er³⁺. scispace.comacs.org |

| Ligand-to-Metal Resonance Energy Transfer (RET) | ~100 ps | Energy transfer from the ligand's triplet state (T₁) to the Er³⁺ ion, resulting in sensitization. scispace.comacs.org |

To further enhance the luminescence efficiency of Er³⁺, especially for pumping with commercially available laser diodes around 980 nm, co-doping with ytterbium(III) ions is a common and effective strategy. halide-crylink.com Yb³⁺ ions act as powerful sensitizers for Er³⁺. This is because the absorption cross-section of Yb³⁺ around 980 nm is significantly larger than that of Er³⁺. researchgate.netresearchgate.net

The mechanism involves the following steps:

Pumping: Yb³⁺ ions efficiently absorb the 980 nm pump energy, transitioning from the ²F₇/₂ ground state to the ²F₅/₂ excited state. halide-crylink.comnih.gov

Energy Transfer: An excited Yb³⁺ ion transfers its energy to a nearby ground-state Er³⁺ ion. This is a resonant process where the Yb³⁺ ion relaxes to its ground state, and the Er³⁺ ion is promoted from its ⁴I₁₅/₂ ground state to the ⁴I₁₁/₂ excited state. halide-crylink.comnih.gov

Erbium Emission: The excited Er³⁺ ion then non-radiatively relaxes to the ⁴I₁₃/₂ level, from which it emits the characteristic 1.5 µm photon upon returning to the ground state. scispace.com

Ligand-to-Metal Energy Transfer (LMET) Pathways

Non-Radiative Deactivation and Luminescence Quenching Phenomena

Competing with the desired radiative emission are non-radiative deactivation pathways, which can significantly reduce or "quench" the luminescence quantum yield. These processes provide alternative routes for the excited Er³⁺ ion to return to its ground state without emitting a photon.

A primary mechanism for non-radiative deactivation in lanthanide complexes is vibrational quenching. The energy gap between the Er³⁺ ion's first excited state (⁴I₁₃/₂) and its ground state (⁴I₁₅/₂) is approximately 6500 cm⁻¹. This energy can be efficiently dissipated by coupling to high-frequency vibrations from chemical bonds in the ligand or nearby solvent molecules.

The C-H bonds of the quinolin-8-olate ligand are a significant source of quenching. The fundamental stretching vibration of aromatic C-H bonds is located around 3060 cm⁻¹. researchgate.net The energy of the excited Er³⁺ ion can be transferred to the second overtone (a harmonic of the fundamental vibration) of this C-H stretch, as its energy is very close to the Er³⁺ emission energy. researchgate.net This resonant energy transfer provides an effective non-radiative decay channel, reducing the luminescence lifetime and efficiency. rsc.org

Similarly, O-H oscillators (from coordinated water molecules or solvents) and N-H oscillators, which have even higher vibrational frequencies, are extremely efficient quenchers of lanthanide luminescence. nih.govresearchgate.net The rate of this quenching mechanism is strongly dependent on the distance between the lanthanide ion and the high-energy oscillator, generally decreasing as the distance increases. rsc.org Theoretical calculations for erbium(III) tris(8-quinolinolate) have shown that the luminescence lifetime is in good agreement with experimental values when considering dipole-dipole and quadrupole-dipole interactions between the erbium ion and the C-H bonds. rsc.org

| Vibrational Oscillator | Fundamental Frequency (approx.) | Quenching Mechanism |

|---|---|---|

| C-H (aromatic) | ~3060 cm⁻¹ | Energy transfer from excited Er³⁺ to the second overtone of the C-H stretching vibration. researchgate.net |

| O-H | ~3400 cm⁻¹ | Highly efficient quenching due to the high frequency of the stretching vibration, providing a strong non-radiative decay path. nih.gov |

| N-H | ~3300 cm⁻¹ | Similar to O-H, acts as an effective quencher of near-infrared luminescence. |

To mitigate this quenching, strategies such as deuteration or halogenation (replacing C-H bonds with C-D or C-F bonds) of the ligands are employed to lower the vibrational frequencies and reduce the efficiency of non-radiative deactivation. researchgate.net

Role of Coordinated Solvent Molecules in Emission Deactivation

A significant pathway for the non-radiative deactivation of the excited Er(III) ion in many of its complexes is through vibrational quenching by high-energy oscillators, such as the O-H bonds of coordinated water or solvent molecules. nih.govresearchgate.net To mitigate this quenching effect and enhance luminescence, it is crucial to prevent solvent molecules from directly coordinating to the lanthanide center. researchgate.net The use of bulky or sterically hindering ligands can effectively shield the metal ion, and creating a coordinatively saturated environment around the erbium ion is a key strategy to displace solvent molecules and improve emission efficiency. nih.gov In the case of erbium(3+);quinolin-8-olate, the coordination of the three quinolin-8-olate ligands helps to shield the erbium ion from the quenching effects of solvent molecules.

Investigation of Oxygen Quenching in Solution

The luminescence of this compound, like many luminescent compounds, can be susceptible to quenching by molecular oxygen, particularly in solution. nih.govnih.gov This process typically occurs through energy transfer from the excited triplet state of the ligand to ground-state triplet oxygen, a process known as phosphorescence quenching. nih.govrsc.org The rate of this quenching is dependent on the concentration of dissolved oxygen and the lifetime of the excited state of the complex. nih.gov The Stern-Volmer equation is often used to quantify the relationship between the luminescence lifetime and the oxygen pressure. nih.gov It has been noted that the fluorescence of some ruthenium complexes is also quenched by oxygen, which has been utilized in the development of optical oxygen sensors. wikipedia.org

Radiative Emission Characteristics of Erbium(III)

The characteristic near-infrared emission of erbium(III) complexes is a key feature that drives much of the research into these materials.

Spectroscopic Analysis of the ⁴I₁₃/₂ → ⁴I₁₅/₂ Optical Transition

The signature emission of this compound arises from the electronic transition from the first excited state, ⁴I₁₃/₂, to the ground state, ⁴I₁₅/₂, of the Er(III) ion. rsc.orguc.pt This transition results in a characteristic narrow emission band centered at approximately 1.54 μm (1540 nm). manchester.ac.ukresearchgate.net This specific wavelength is of immense technological importance as it falls within the C-band of optical telecommunications, making these materials promising for use in optical amplifiers and other photonic devices. uc.ptresearchgate.net The precise peak position and the fine structure of this emission can be influenced by the local coordination environment of the erbium ion. researchgate.net

Factors Influencing Emission Bandwidth and Lifetime

The bandwidth of the ⁴I₁₃/₂ → ⁴I₁₅/₂ emission is influenced by several factors, including the symmetry of the coordination site and the presence of inhomogeneous broadening due to slight variations in the local environment of the erbium ions within a sample. chemrxiv.org The experimental bandwidth used during spectroscopic measurements can also significantly affect the observed spectral features. chemrxiv.org

The luminescence lifetime (τ) is a critical parameter that reflects the efficiency of the emission process. It is inversely proportional to the sum of the radiative (k_rad) and non-radiative (k_non-rad) decay rates. rsc.org Factors that increase non-radiative decay, such as quenching by solvent molecules or vibrational coupling, will shorten the lifetime and reduce the quantum yield. nih.govresearchgate.net For erbium complexes, lifetimes are typically in the microsecond range. rsc.org

| Parameter | Influencing Factors |

| Emission Bandwidth | - Symmetry of the coordination site- Inhomogeneous broadening- Experimental measurement conditions chemrxiv.org |

| Luminescence Lifetime | - Radiative decay rate- Non-radiative decay rates (e.g., vibrational quenching, oxygen quenching) rsc.orgnih.govresearchgate.net |

Table 1. Factors influencing the emission characteristics of erbium(III) complexes.

Strategies for Enhancing Lanthanide Sensitization Quantum Yields

Maximizing the luminescence output of this compound requires optimizing the efficiency of the sensitization process, which is quantified by the sensitization quantum yield. This involves several key strategies:

Optimizing the Antenna Ligand: The choice of the organic ligand is paramount. The ligand should possess a high absorption cross-section to efficiently harvest excitation light. Furthermore, the energy of the ligand's triplet state must be appropriately positioned above the ⁴I₁₃/₂ excited state of the Er(III) ion to facilitate efficient energy transfer while minimizing back-energy transfer. rsc.org

Minimizing Non-Radiative Decay: As previously discussed, eliminating quenching from coordinated solvent molecules by using sterically demanding ligands or by creating a coordinatively saturated environment is crucial. nih.govresearchgate.net

Ligand Design to Prevent Quenching: The design of the ligand can also play a role in preventing quenching. For instance, fluorination of the ligands can reduce the energy of C-H vibrations, thereby minimizing vibrational quenching. researchgate.net

| Strategy | Mechanism |

| Antenna Optimization | - Increase light absorption by the ligand.- Ensure efficient energy transfer from the ligand's triplet state to the Er(III) ion. rsc.org |

| Minimizing Quenching | - Prevent coordination of high-energy oscillators (e.g., water) to the Er(III) ion. nih.govresearchgate.net |

| Ligand Modification | - Reduce vibrational quenching by replacing C-H bonds with lower-energy oscillators (e.g., C-F). researchgate.net |

Table 2. Strategies to enhance the sensitization quantum yield in erbium complexes.

Advanced Spectroscopic Characterization Techniques

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is a cornerstone in the characterization of erbium(3+);quinolin-8-olate, offering insights into both the organic ligand and the central erbium ion.

UV-Visible and Near-Infrared Absorption Spectra Analysis

The UV-Visible absorption spectrum of this compound is dominated by the strong absorption bands of the quinolin-8-olate ligand. A prominent absorption peak is typically observed around 380 nm, which is attributed to the π-π* electronic transitions within the quinoline (B57606) ligand. researchgate.netresearchgate.net This strong absorption by the organic component is crucial for the subsequent energy transfer to the erbium(III) ion.

In the near-infrared (NIR) region, the absorption spectrum reveals the characteristic f-f transitions of the Er(III) ion. These transitions are Laporte forbidden, resulting in sharp, narrow, and comparatively weak absorption bands. researchgate.net The shielding of the 4f electrons by the outer 5s and 5p orbitals makes these transitions relatively insensitive to the ligand field, providing a distinct fingerprint for the lanthanide ion. libretexts.org

| Spectral Region | Wavelength (nm) | Assignment | Reference |

| UV-Visible | ~380 | π-π* transition of quinolin-8-olate ligand | researchgate.netresearchgate.net |

| Near-Infrared | Various | f-f transitions of Er(III) ion | researchgate.net |

Photoluminescence and Excitation Spectroscopy of Erbium(III) Centers

Upon excitation into the ligand's absorption band, this compound exhibits characteristic NIR photoluminescence. This phenomenon occurs via an "antenna effect," where the organic ligand absorbs energy and efficiently transfers it to the central Er(III) ion. researchgate.net This process excites the erbium ion, which then relaxes radiatively, emitting light.

The most significant emission is a sharp and intense peak centered at approximately 1.53–1.54 µm (1530–1540 nm). researchgate.netaip.orgmanchester.ac.uk This emission corresponds to the intra-4f shell transition from the first excited state (⁴I₁₃/₂) to the ground state (⁴I₁₅/₂) of the Er³⁺ ion. aip.org Excitation spectra, which measure the emission intensity at a fixed wavelength while varying the excitation wavelength, confirm that the sensitization of the Er(III) ion is primarily mediated by the quinolin-8-olate ligand. researchgate.net

| Emission Wavelength (µm) | Transition | Mechanism | Reference |

| ~1.53 - 1.54 | ⁴I₁₃/₂ → ⁴I₁₅/₂ | Antenna Effect (Ligand-to-Metal Energy Transfer) | researchgate.netaip.orgmanchester.ac.uk |

Studies on Hypersensitive f-f Transitions and Their Environment Dependence

Hypersensitive transitions are a class of f-f transitions in lanthanide ions that exhibit a strong sensitivity to the coordination environment and the nature of the ligands. iarjset.com For erbium(III), one such transition is the ⁴I₁₅/₂ → ²H₁₁/₂ transition, which is observed in the visible region of the spectrum. ipme.ruresearchgate.net

The intensity of these transitions, often quantified by the oscillator strength, can be significantly influenced by the solvent and the specific ligands coordinated to the metal ion. iarjset.com Studies on various erbium complexes have shown that the intensities of these hypersensitive transitions can vary significantly depending on the matrix and preparation conditions, highlighting their utility in probing the local environment of the Er(III) ion. ipme.ruresearchgate.net The Judd-Ofelt theory is often employed to analyze the intensities of these transitions and extract parameters that provide insights into the symmetry of the coordination site and the nature of the metal-ligand bond. iarjset.com

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for elucidating the structural details and bonding within this compound.

Infrared (IR) Spectroscopy for Functional Group and Coordination Analysis

Infrared spectroscopy provides valuable information about the functional groups present in the molecule and how they are affected by coordination to the erbium ion. The IR spectra of metal quinolinolates show characteristic bands associated with the quinoline ring and vibrations involving the metal-oxygen and metal-nitrogen bonds. researchgate.netqmul.ac.uk

Analysis of the IR spectra can confirm the coordination of the 8-hydroxyquinoline (B1678124) ligand to the erbium ion. For instance, shifts in the vibrational frequencies of the C-O and C-N bonds of the quinoline ring upon complexation are indicative of bond formation with the metal center. researchgate.net The region of the spectrum showing O-Al stretching and C-O-Al bending modes in aluminum tris(8-hydroxyquinoline) suggests that similar M-O and C-O-M modes would be present and informative in the erbium analogue. qmul.ac.uk

Raman Spectroscopy for Molecular Vibrations and Structural Insights

Raman spectroscopy complements IR spectroscopy by providing information on non-polar or weakly polar vibrations. In the context of metal-8-hydroxyquinoline complexes, Raman spectra can reveal details about the molecular structure and the interaction between the metal and the organic ligand. researchgate.netnih.govnih.gov

Studies on the related aluminum tris(8-hydroxyquinoline) have utilized Raman spectroscopy to identify different polymorphic forms and to investigate structural rearrangements upon annealing. qmul.ac.uk Characteristic peaks in the Raman spectrum can be assigned to vibrations of the quinoline ring system, as well as to metal-ligand vibrations. researchgate.net For instance, shifts in the ring, C-N, and metal-oxygen vibrational modes can provide evidence for the formation of adducts and changes in the coordination environment. nih.gov While specific Raman data for this compound is less commonly reported, the principles established for analogous metal quinolates are directly applicable for its structural characterization.

Time-Resolved Optical Spectroscopy for Kinetic Studies

Time-resolved optical spectroscopy is a powerful tool for investigating the dynamic pathways of energy transfer and decay in luminescent materials. By monitoring spectroscopic changes as a function of time after an initial excitation pulse, it is possible to map the sequence of events and determine the rates of individual processes, such as intersystem crossing and energy transfer, which occur on timescales from femtoseconds to milliseconds.

The sensitization process in this compound begins with the absorption of photons by the quinolin-8-olate ligands. The absorption spectrum of the complex is dominated by the ligands, with a characteristic absorption peak around 380 nm, which corresponds to a π-π* electronic transition within the quinoline aromatic system. researchgate.net Following this initial excitation, the ligand is promoted from its ground singlet state (S₀) to an excited singlet state (S₁).

For sensitization of the erbium(III) ion to occur efficiently, the energy from the S₁ state must be transferred to the metal center. However, direct energy transfer from the S₁ state is often inefficient. A more favorable pathway involves a non-radiative process known as intersystem crossing (ISC), where the molecule transitions from the excited singlet state (S₁) to a lower-energy excited triplet state (T₁). nih.gov This spin-forbidden transition is facilitated in the presence of the heavy erbium ion, which enhances spin-orbit coupling. The dynamics of these intraligand processes are on the ultrafast timescale, typically picoseconds to nanoseconds.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are crucial for modeling these dynamics. nih.govresearchgate.net These calculations help predict the energies of the singlet and triplet states and the likelihood of transitions between them, providing a theoretical framework for understanding the experimental observations from transient absorption or time-resolved fluorescence/phosphorescence measurements.

Table 1: Key Intraligand Photophysical Processes and Timescales

| Process | Description | Typical Timescale | Spectroscopic Probe |

| Light Absorption | Excitation of the ligand from the ground state (S₀) to an excited singlet state (S₁) via π-π* transition. | Femtoseconds (fs) | UV-Vis Absorption Spectroscopy |

| Internal Conversion | Non-radiative relaxation from higher vibrational levels of S₁ to the lowest vibrational level. | Picoseconds (ps) | Transient Absorption Spectroscopy |

| Intersystem Crossing (ISC) | Non-radiative transition from the excited singlet state (S₁) to the excited triplet state (T₁). | Picoseconds (ps) to Nanoseconds (ns) | Time-Resolved Phosphorescence, Transient Absorption |

| Ligand Phosphorescence | Radiative decay from the triplet state (T₁) back to the ground state (S₀). This is a competing process to energy transfer. | Microseconds (µs) to Milliseconds (ms) | Phosphorescence Spectroscopy |

Once the ligand is in the excited triplet state (T₁), the crucial step of ligand-to-metal energy transfer (LMET) can occur. For this to be efficient, the energy of the ligand's T₁ state must be appropriately matched with, and typically slightly higher than, the accepting energy levels of the erbium(III) ion. The primary accepting level for near-infrared emission is the ⁴I₁₃/₂ state.

Theoretical models based on Dexter's theory for exchange interaction and Förster's theory for dipole-dipole interaction are used to calculate these rates. nih.gov The rate is highly dependent on several factors:

Energy Gap: The energy difference between the ligand's triplet donor state and the erbium(III) ion's acceptor state.

Donor-Acceptor Distance: The spatial separation between the chromophoric part of the ligand and the central metal ion.

Spin-Orbit Coupling: The interaction that facilitates the spin-forbidden energy transfer. nih.gov

A significant competing process is the non-radiative quenching of the erbium ion's excited state by molecular vibrations from the ligand, particularly the high-frequency C-H and O-H oscillators. researchgate.netrsc.org Ab initio calculations have been performed to quantify the rate of this quenching in erbium(III) tris(8-quinolinolate), showing it to be a key factor limiting the luminescence lifetime and efficiency. rsc.org The substitution of hydrogen atoms with heavier atoms like halogens on the quinoline ring can reduce the frequency of these vibrations, thereby decreasing the quenching rate and improving the luminescence efficiency. researchgate.net

Table 2: Representative Parameters for Energy Transfer in Erbium(III) Complexes

| Parameter | Description | Significance | Method of Determination |

| k_ET (Energy Transfer Rate) | Rate of energy transfer from the ligand T₁ state to the Er³⁺ ion. | Determines the efficiency of sensitization. | Time-resolved phosphorescence decay |

| η_ET (Energy Transfer Efficiency) | The fraction of excited ligands that transfer their energy to the metal ion. | Key factor for overall quantum yield. | Calculated from luminescence lifetimes |

| τ_obs (Observed Lifetime) | The measured luminescence lifetime of the Er³⁺ ⁴I₁₃/₂ → ⁴I₁₅/₂ transition. | Reflects the balance between radiative and non-radiative decay. | Time-resolved NIR spectroscopy |

| k_nr (Non-radiative Rate) | Rate of decay from the Er³⁺ excited state due to vibrational quenching. | A major loss pathway that reduces efficiency. rsc.org | Calculated from observed lifetime and radiative lifetime |

Photoemission Spectroscopy for Electronic Structure Validation

Photoemission spectroscopy techniques are surface-sensitive methods that provide direct information about the electronic structure of materials. By irradiating a sample with high-energy photons and analyzing the kinetic energy of the emitted electrons, one can map the occupied electronic states, including core levels and the valence band.

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoemission Spectroscopy (UPS) are the primary tools used for these investigations. researchgate.net

Core Level Studies (XPS): XPS uses X-rays to eject electrons from the core orbitals of atoms. The binding energy of these core electrons is characteristic of the element and its chemical environment, including its oxidation state. arxiv.org For this compound, XPS would be used to:

Confirm the Erbium Oxidation State: The binding energy of the Er 4d or 4p core levels would be measured. The position of these peaks confirms that erbium is in its stable +3 oxidation state.

Probe the Coordination Environment: The binding energies of the O 1s and N 1s core levels from the quinolin-8-olate ligands provide information about the coordination to the erbium ion. A single, well-defined peak for each element would indicate a uniform chemical environment for all coordinating atoms.

Assess Purity: XPS can detect surface contaminants that may be present in the sample.

Valence Band Studies (UPS and XPS): The valence band region, which contains the molecular orbitals involved in bonding and photophysics, can be probed by both UPS (using UV photons) and XPS. researchgate.net UPS offers higher energy resolution for the valence region, while XPS can access these levels as well. researchgate.net These spectra provide a direct map of the occupied density of states. For this compound, the valence band spectrum would be a composite of states originating from the erbium ion and the ligands. The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the quinolin-8-olate ligands, consistent with the initial π-π* excitation. soton.ac.uk The occupied Er 4f levels would also appear in the valence band region, though their photoionization cross-section can be low. These measurements are critical for validating the electronic structures predicted by theoretical calculations like DFT and for constructing accurate energy level diagrams that depict the alignment of ligand and metal orbitals. aps.org

Table 3: Expected Core Level Binding Energies for this compound

| Element | Core Level | Expected Binding Energy Range (eV) | Information Obtained |

| Erbium (Er) | Er 4d | 168 - 172 | Confirmation of Er³⁺ oxidation state. |

| Oxygen (O) | O 1s | 530 - 532 | Probes the Er-O coordination bond. |

| Nitrogen (N) | N 1s | 399 - 401 | Probes the Er-N coordination bond. |

| Carbon (C) | C 1s | 284 - 287 | Characterizes the aromatic and aliphatic carbon atoms in the ligand. |

Note: The exact binding energies can shift slightly depending on the specific chemical environment and instrument calibration.

Research Applications in Emerging Materials Science

Development of Optoelectronic and Photonic Materials

Erbium(III) quinolinolate (ErQ) complexes are at the forefront of research for active materials in optoelectronics, primarily due to their efficient light emission in the C-band of optical communications (around 1550 nm). researchgate.netresearchgate.net The fundamental mechanism involves the organic quinolin-8-olate ligand acting as an "antenna." This ligand possesses a high absorption cross-section, efficiently absorbing energy (e.g., from a UV or visible light source) and transferring it to the central erbium(III) ion. This energy transfer excites the Er³⁺ ion, which then relaxes through a radiative decay process (the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition), resulting in the desired infrared emission at approximately 1535-1550 nm. researchgate.netmanchester.ac.uk This indirect excitation method is crucial as it circumvents the low absorption cross-section of the erbium ion itself.

A key area of development is the integration of ErQ complexes into thin films, which is essential for fabricating practical photonic devices. Various techniques have been successfully employed to create these active layers, offering pathways to potentially low-cost and scalable manufacturing. researchgate.net

Spin-Coating: This liquid-phase technique involves depositing a solution of the ErQ complex onto a substrate and spinning it at high speed to produce a uniform thin film. researchgate.net For instance, Erbium(III) tris(8-hydroxyquinoline) (ErQ₃) dissolved in a solvent like Dimethyl Sulfoxide (B87167) (DMSO) has been used to create spin-coated films. researchgate.net Research has shown that films produced by this method preserve the essential light-sensitizing properties of the complex, exhibiting absorption peaks around 380 nm, which correspond to the π-π* transitions of the quinoline (B57606) ligand. researchgate.net

Evaporation: Thermal evaporation in a vacuum is another common method for depositing thin films of ErQ. This technique allows for precise control over the film's thickness and composition. Comparative studies between evaporated films, spin-coated films, and solutions show similar absorption and photoluminescence spectra, confirming the integrity of the complex's optical properties regardless of the deposition method. researchgate.net

The ability to process these materials from a liquid phase opens up possibilities for flexible device design and the use of techniques like imprinting lithography. researchgate.net

| Deposition Technique | Precursor Material | Solvent (if applicable) | Key Findings |

| Spin-Coating | Erbium(III) tris(8-hydroxyquinoline) (ErQ₃) | Dimethyl Sulfoxide (DMSO) | Preserves the light sensitization scheme; allows for flexible device implementation. researchgate.net |

| Evaporation | Erbium(III) tris(8-hydroxyquinoline) (ErQ₃) | N/A | Produces films with similar absorption and photoluminescence spectra to solution and spin-coated films. researchgate.net |

| Liquid Phase Deposition | Erbium Quinolinolates (ErQ) | Not specified | Enables potential low-cost processing of thin film light-emitting photonic devices. researchgate.net |

The emission of ErQ complexes at ~1.55 µm aligns perfectly with the low-loss window used for telecommunications in silica-based optical fibers. This has driven significant research into their use as the active gain medium in planar optical amplifiers and waveguides, which are critical components for integrated photonic circuits. nih.govstanfordmaterials.com

Erbium-doped materials, including ErQ, are considered a promising alternative to more complex and expensive technologies like III-V semiconductors. researchgate.net By incorporating ErQ into the core of a waveguide, it is possible to create a device that amplifies an optical signal as it propagates. When an external pump light source excites the ErQ, a "signal" photon at the communication wavelength can stimulate the emission of identical photons from the excited Er³⁺ ions, leading to signal amplification.

Recent advancements have demonstrated the viability of creating active channel waveguides from ErQ thin films. researchgate.net Optical patterning processes can be used to define a refractive index contrast within a single deposited film, forming the waveguide structure and paving the way for low-cost, integrated active devices on platforms like silicon. researchgate.netnih.gov The development of erbium-doped hybrid waveguide amplifiers on industrial silicon nitride platforms underscores the progress toward scalable and cost-effective production of these essential photonic components. nih.gov

| Device Type | Active Material | Key Performance Metric | Significance |

| Planar Optical Amplifier | Erbium-doped materials | Net optical gain | Crucial for compensating signal loss in photonic integrated circuits. nih.govnih.gov |

| Buried Optical Waveguide | Erbium Quinolinolate (ErQ) | Controlled refractive index | Enables the definition of patterned active structures from a single film deposition. nih.gov |

| Channel Waveguide Amplifier | Erbium-doped Lithium Niobate | >20 dB internal net gain | Demonstrates high-gain operation in integrated devices. arxiv.org |

Fabrication of Hybrid Materials and Composite Systems

To enhance the stability, processability, and optical performance of erbium(III) complexes, researchers are incorporating them into robust inorganic host matrices like glasses and silica (B1680970). This creates hybrid organic-inorganic materials that combine the sharp, well-defined emission of the erbium ion with the durability and compatibility of the host.

The sol-gel process is a versatile, low-temperature chemical method for synthesizing high-purity glasses and ceramics. It is particularly well-suited for incorporating organic molecules like erbium quinolinolates into an inorganic matrix without significant thermal degradation. The process typically starts with the hydrolysis and condensation of molecular precursors, such as tetraethyl orthosilicate (B98303) (TEOS), to form a "sol" (a colloidal suspension) which then gels into a solid network. mdpi.com

Erbium(III) ions, often from a precursor like erbium(III) nitrate (B79036) pentahydrate, can be added during the sol phase, becoming trapped within the resulting silica network. mdpi.com This technique allows for the preparation of erbium-doped silica glasses with good optical quality. technion.ac.ildbuniversity.ac.in The resulting materials are a form of ORMOSIL (Organically Modified Silica or Silicate), where the organic quinolinolate ligand remains coordinated to the erbium ion within the silica cage. Studies on erbium-doped sol-gel materials have shown that the covalent nature of the bonding between the erbium ion and its surrounding ligands can be analyzed, providing insights into the local environment of the active ion. dbuniversity.ac.incsic.es

The performance of erbium-doped silica materials is highly dependent on the synthesis conditions, which control the final structure and the local environment of the Er³⁺ ions. Key parameters include the erbium concentration and the post-synthesis annealing temperature. mdpi.com

Dopant Concentration: The concentration of erbium affects the luminescence intensity, but also risks "concentration quenching," where high proximity between Er³⁺ ions leads to non-radiative energy transfer, reducing emission efficiency.

Annealing Temperature: Heat treatment is critical for removing residual solvents and organic precursors (like hydroxyl groups), which can quench the erbium luminescence. technion.ac.il It also densifies the silica matrix. Research on erbium-doped silica films synthesized via a two-step sol-gel method showed that efficient photoluminescence was achieved in samples annealed at 800 °C and 900 °C with erbium concentrations of 3% and 6%. mdpi.com

By carefully controlling these parameters, it is possible to fabricate glass-ceramic nanocomposite systems. For example, erbium-doped tin-silicate thin films have been created where SnO₂ nanocrystals are dispersed within an amorphous silica phase. In such systems, an energy transfer from the SnO₂ nanocrystals to the erbium ions has been demonstrated, offering another pathway to sensitize the erbium emission. researchgate.net This controlled incorporation into silica matrices is a promising route for developing robust and efficient optical materials. mdpi.com

| Synthesis Parameter | Effect on Material Properties | Research Finding |

| Annealing Temperature | Influences internal structure, removes quenching species (e.g., -OH groups), and affects photoluminescence. | Efficient emission observed in Er-doped silica films annealed at 800-900 °C. mdpi.com |

| Erbium Concentration | Affects emission intensity and the onset of concentration quenching. | Films doped with 3% and 6% erbium showed strong photoluminescence. mdpi.com |

| Host Matrix Composition | Can enable sensitization through energy transfer from the host to the erbium ion. | Energy transfer from SnO₂ nanocrystals to Er³⁺ ions was demonstrated in tin-silicate films. researchgate.net |

Supramolecular Assemblies for Controlled Luminescence

The concept of supramolecular chemistry, which involves engineering complex assemblies through non-covalent interactions, offers a sophisticated approach to optimizing the luminescence of erbium(III) quinolinolate. The goal is to design a molecular architecture that enhances the "antenna effect" while simultaneously protecting the emissive Er³⁺ ion from quenching.

The efficiency of luminescence is often limited by quenching mechanisms, where the excited state energy of the erbium ion is lost through non-radiative pathways. A primary quenching channel is the coupling of the excited state energy to high-frequency vibrations of nearby chemical bonds, particularly C-H and O-H bonds from the ligands or residual solvents. researchgate.netrsc.org

Supramolecular design aims to address this by:

Insulating the Er³⁺ Ion: Creating a more rigid and bulky ligand shell around the erbium ion can increase the distance to vibrational quenchers, thereby reducing the probability of non-radiative decay. researchgate.net

Optimizing the Antenna: The choice of ligand is critical. A ligand with a high absorption cross-section and a triplet state energy level that is well-matched for efficient transfer to the erbium ion's excited state is essential for maximizing the initial excitation. researchgate.net

Theoretical studies, such as ab initio calculations, have been employed to understand the quenching rates in erbium(III) tris(8-quinolinolate). These calculations help to quantify the role of dipole-dipole and quadrupole-dipole interactions in the energy transfer to C-H vibrations and provide a framework for designing next-generation complexes with improved luminescence lifetimes. rsc.org By rationally designing these complex assemblies, it is possible to create more efficient materials for applications in NIR-OLEDs and other optoelectronic devices. researchgate.net

Self-Assembly of Complex Architectures for Enhanced Optical Properties

The spontaneous organization of molecules into ordered structures, known as self-assembly, is a powerful tool in creating materials with enhanced functionalities. In the context of erbium(3+);quinolin-8-olate, self-assembly is driven by the coordination properties of the erbium ion and the organic quinolin-8-olate ligand. rsc.orgacs.org Lanthanide ions, including erbium, have high coordination numbers, which facilitates the formation of unique and stable supramolecular structures that are often not achievable with other metal ions. rsc.org

The process of self-assembly can be influenced by various factors such as concentration, solvent, and the presence of counter-anions, allowing for the fine-tuning of the resulting architectures. polyu.edu.hk This control over the assembly process is crucial for optimizing the optical properties of the material. For instance, the formation of specific architectures like helicates and grids can influence the luminescent properties of the erbium complex. rsc.org By designing and controlling the self-assembly of this compound, scientists aim to create materials with improved NIR emission, which is highly sought after for applications in optical communications and bio-imaging. qmul.ac.ukmdpi.com

Recent research has demonstrated the construction of multinuclear lanthanide-covalent organic polyhedra through self-assembly, showcasing chameleonic luminescence and catalytic activity. colab.ws These complex structures highlight the versatility of lanthanide-directed self-assembly in producing functional materials. rsc.orgacs.org

Investigation of Cluster Formation and its Impact on Emission

The formation of clusters, or aggregates, of this compound molecules can have a significant impact on their luminescent properties. The proximity of multiple erbium ions within a cluster can lead to cooperative effects or, conversely, to quenching of the luminescence. Understanding the mechanisms behind cluster formation and its influence on emission is a key area of investigation.

Studies have shown that the formation of polynuclear lanthanide supramolecular assemblies offers structural advantages and enhanced functional properties compared to mononuclear complexes. acs.org The arrangement of erbium ions within these clusters can affect the energy transfer processes that are crucial for the characteristic 1.54 μm emission of the Er³⁺ ion. erbium.nl This emission corresponds to the low-loss third window used in standard optical communications, making erbium-containing materials highly valuable. qmul.ac.uk

The investigation into cluster formation also involves studying the influence of the surrounding environment, such as the host matrix in which the erbium complex is embedded. For example, the choice of solvent can affect the aggregation state and, consequently, the luminescent quantum yield. Research on erbium tris(8-hydroxyquinoline) (ErQ₃) has explored the effects of different processing techniques, such as spin-coating, on the formation of thin films and their resulting photoluminescence. qmul.ac.ukresearchgate.net

Sensing Applications Beyond Direct Compound Properties

The luminescent properties of this compound are not only of interest for light-emitting applications but also for the development of advanced chemical sensors. The sensitivity of the erbium ion's emission to its local environment forms the basis for these sensing applications.

Optical Sensor Development based on Luminescent Properties

Luminescent lanthanide complexes are increasingly being developed as sensors for a variety of analytes. researchgate.net The long luminescence lifetimes and sharp emission bands of these complexes are advantageous for sensing in complex media. researchgate.net The sensing mechanism often relies on the modulation of the lanthanide's luminescence upon interaction with a target analyte. This can manifest as either an enhancement ("turn-on") or a quenching ("turn-off") of the emission signal. researchgate.net

For instance, the displacement of the quinolin-8-olate ligand or changes in the coordination sphere of the erbium ion upon binding to an analyte can alter the energy transfer process from the ligand to the erbium ion, thereby affecting the emission intensity. researchgate.net This principle has been applied in the development of sensors for various metal ions and small molecules. nih.gov

Conclusions and Future Research Directions

Synthesis and Structural Control Achievements

The synthesis of erbium(3+);quinolin-8-olate has been a focal point of research, aiming to produce materials with high purity and desirable morphologies for device fabrication. A common method for preparing ErQ involves the reaction of an erbium(III) salt with 8-hydroxyquinoline (B1678124) in a suitable solvent. The resulting complex, erbium(III) tris(8-hydroxyquinoline), is a stable compound that has been successfully synthesized and characterized. manchester.ac.uk

A significant achievement in the processing of ErQ has been the development of solution-based techniques, such as spin-coating, to create thin films. researchgate.net This method allows for the deposition of ErQ onto various substrates, which is a critical step for its integration into photonic devices. Research has demonstrated that by dissolving ErQ powder in a suitable solvent like Dimethyl Sulfoxide (B87167) (DMSO), thin films can be produced with controlled thickness and optical properties. researchgate.net The ability to process ErQ through low-cost solution methods presents a considerable advantage for scalable manufacturing of active photonic components. researchgate.net

Structural control also extends to the molecular level, where modifications to the quinolin-8-olate ligand can influence the properties of the final erbium complex. While this article focuses solely on this compound, it is a noteworthy area of broader research.

Progress in Understanding Photophysical Processes

A deep understanding of the photophysical processes within this compound is crucial for optimizing its performance in light-emitting applications. The characteristic near-infrared (NIR) emission of the erbium(III) ion at approximately 1.54 μm is of particular technological importance as it coincides with the minimum loss window of silica-based optical fibers. manchester.ac.ukmdpi.com